molecular formula C14H22O6 B11841622 Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate CAS No. 93922-63-5

Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate

Cat. No.: B11841622
CAS No.: 93922-63-5
M. Wt: 286.32 g/mol
InChI Key: PGTQQJKIKPXQAI-UHFFFAOYSA-N
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Description

Diethyl 1,4-dioxaspiro[45]decane-2,3-dicarboxylate is a chemical compound with the molecular formula C14H22O6 It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can undergo partial de-ethoxycarbonylation upon distillation to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate is unique due to its specific ring size and ester functional groups, which confer distinct chemical properties and reactivity. Its spirocyclic structure also contributes to its stability and potential for diverse applications in scientific research.

Properties

CAS No.

93922-63-5

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate

InChI

InChI=1S/C14H22O6/c1-3-17-12(15)10-11(13(16)18-4-2)20-14(19-10)8-6-5-7-9-14/h10-11H,3-9H2,1-2H3

InChI Key

PGTQQJKIKPXQAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC2(O1)CCCCC2)C(=O)OCC

Origin of Product

United States

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